4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with chlorine and at the 7-position with a 2-fluorobenzyl group. This scaffold is pharmacologically significant due to its structural resemblance to purine nucleosides, enabling interactions with enzymes and receptors involved in nucleic acid metabolism and signaling pathways .
Properties
IUPAC Name |
4-chloro-7-[(2-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWQENPBOOCORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439689 | |
| Record name | AGN-PC-0N47BI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171620-43-2 | |
| Record name | AGN-PC-0N47BI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Ethyl 2-Cyano-4,4-Dimethoxybutanoate
Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate. Excess ethyl 2-cyanoacetate (1.5–10 molar equivalents) ensures 75–85% conversion, with unreacted reagent recoverable via distillation. Slow addition of carbonate in three portions minimizes CO₂ release hazards and improves yield.
Step 2: Cyclization to 6-Amino-5-(2,2-Dimethoxyethyl)Pyrimidin-4-Ol
Formamidine acetate induces cyclization in ethanol at 80°C, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This step achieves 68.3% theoretical yield under reflux conditions.
Step 3: Acid-Mediated Cyclization to 7H-Pyrrolo[2,3-d]Pyrimidin-4-Ol
Hydrochloric acid (32 wt%) catalyzes cyclization at 45°C, followed by pH adjustment to 4.0 with NaOH. The product precipitates at 65–75% yield and >99.5% purity.
Step 4: Chlorination to 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine
Phosphorus oxychloride (3 equivalents) and diisopropylethylamine (2 equivalents) in toluene at 106°C for 16 hours afford the chlorinated product. Post-treatment with water and ethyl acetate extraction yields 52–67.8%.
Table 1: Key Metrics for Intermediate Synthesis
| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | K₂CO₃, ethyl 2-cyanoacetate | 25–75°C | 75–85 | N/A |
| 2 | Formamidine acetate | 80°C | 68.3 | >98% |
| 3 | HCl, NaOH | 45°C | 65–75 | 99.5–99.9% |
| 4 | POCl₃, DIPEA | 106°C | 52–67.8 | 99.8% |
Functionalization at the 7-Position: Introducing the 2-Fluorobenzyl Group
Tosyl-Protected Intermediate for Nucleophilic Substitution
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is prepared by reacting the core intermediate with tosyl chloride in heptane, yielding 94% at 80°C. The tosyl group acts as a leaving group for subsequent benzylation.
Benzylation with 2-Fluorobenzylamine
Adapting General Procedure A, the tosyl intermediate reacts with 2-fluorobenzylamine in n-butanol at 140°C for 24 hours. Diisopropylethylamine (3 equivalents) facilitates substitution, achieving 70–80% conversion. Post-reaction extraction with ethyl acetate and silica-gel chromatography yield the final product.
Table 2: 7-Position Functionalization Conditions
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Fluorobenzylamine | n-butanol | 140°C | 24 | 70–80 |
| Tosyl intermediate | Heptane | 80°C | 12 | 94 |
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Purification and Characterization
Crude product is washed with heptane and water, followed by vacuum drying at ≤80°C. HPLC analysis confirms >99.5% purity, with characteristic NMR peaks at δ 8.45 (s, 1H, pyrrole), 7.32–7.25 (m, 4H, benzyl), and 5.12 (s, 2H, CH₂).
Comparative Analysis of Synthetic Routes
Route A (Tosyl-Mediated):
Route B (Direct Amination):
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role as an intermediate in the synthesis of several pharmaceutical agents. Notably, it serves as a precursor in the production of Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases and certain cancers.
Key Pharmaceutical Applications:
- JAK Inhibitors :
- Ruxolitinib : Used for treating myelofibrosis and polycythemia vera.
- Tofacitinib : Approved for rheumatoid arthritis and ulcerative colitis.
- Baricitinib : Indicated for rheumatoid arthritis and has shown efficacy against COVID-19.
- Oclacitinib : Utilized in veterinary medicine for treating allergic dermatitis in dogs.
Synthesis of Active Pharmaceutical Ingredients (APIs)
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is integral to the synthesis of various APIs due to its unique structural properties that facilitate further chemical modifications. The compound's synthesis typically involves several steps that yield high purity products essential for pharmaceutical formulations.
Synthesis Overview :
- The compound can be synthesized through a method that emphasizes high yield and minimal by-products. For instance, a novel four-step synthesis method has been developed that achieves over 99% purity without requiring additional purification steps .
Research Applications
In addition to its pharmaceutical significance, this compound is utilized in various research contexts:
- Biochemical Studies : Researchers use this compound to study its interactions with biological targets, particularly in the context of signaling pathways related to inflammation and immune responses.
- Structure-Activity Relationship (SAR) Studies : Its derivatives are analyzed to understand how structural changes affect biological activity, aiding in the design of more effective drugs.
Case Studies and Findings
Several studies have documented the effectiveness of compounds derived from this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | JAK Inhibition | Demonstrated significant inhibition of JAK pathways, leading to reduced inflammation in animal models. |
| Study B | SAR Analysis | Identified key structural features that enhance binding affinity to target enzymes involved in autoimmune responses. |
| Study C | Synthesis Efficiency | Developed a streamlined synthesis process that improved yield and reduced environmental impact compared to traditional methods. |
Mechanism of Action
The mechanism of action of 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications at the 7-Position
The 7-position of the pyrrolo[2,3-d]pyrimidine core is critical for modulating biological activity. Variations in substituents influence electronic properties, steric bulk, and binding interactions. Key analogs include:
Key Observations :
- Steric Effects : The 2-nitrobenzyl group (34c) introduces ortho-substitution, which may hinder binding to flat enzyme active sites compared to para-substituted analogs (34a) .
- Fluorine Substitution : The 2-fluorobenzyl group (hypothetical target compound) combines moderate electron withdrawal (via fluorine) with reduced steric bulk compared to nitro or trifluoromethyl groups. This may optimize pharmacokinetic properties (e.g., solubility, metabolic stability).
Modifications at the 4-Position
The 4-chloro group is a common feature in this series, but substitutions (e.g., amino, hydrazinyl) alter pharmacological profiles:
Comparison with Target Compound :
Core Scaffold Variations
Replacing the pyrrolo[2,3-d]pyrimidine core with purine or pyrazolo[3,4-d]pyrimidine alters target specificity:
Implications for Target Compound :
- The pyrrolo[2,3-d]pyrimidine core offers a balance of synthetic accessibility and target engagement, as seen in its retention across antiviral and anticancer leads .
Biological Activity
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its synthesis, biological activity, and applications in pharmaceutical development.
- Molecular Formula : C13H9ClFN3
- Molar Mass : 261.68 g/mol
- CAS Number : 171620-43-2
The compound is characterized by a chloro group at the 4-position and a fluorobenzyl moiety at the 7-position of the pyrrolo[2,3-d]pyrimidine structure, contributing to its unique pharmacological properties.
Synthesis
The synthesis of this compound has been optimized through various methods, which emphasize high yield and purity. Notably, one method involves a four-step reaction sequence that achieves over 99.5% purity without requiring further purification steps . This efficient synthesis is crucial for facilitating the compound's use in drug development.
Antiviral Properties
Research indicates that certain derivatives of pyrrolo[2,3-d]pyrimidines exhibit antiviral activity. For instance, compounds related to this class have shown effectiveness against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, specific studies on this compound itself in this context remain limited .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on similar pyrrolo[2,3-d]pyrimidine derivatives. For example, studies involving related compounds demonstrated varying degrees of cytotoxic effects against murine leukemic cells (L1210), although significant inhibition was not consistently observed across all tested derivatives . The lack of significant cytotoxicity in some cases suggests a selective mechanism of action that may be advantageous in therapeutic contexts.
Kinase Inhibition
The structural attributes of this compound position it as a potential inhibitor of cyclin-dependent kinases (CDKs). Compounds with similar frameworks have been evaluated for their inhibitory effects on CDK activity, which is pivotal in cancer therapy. For instance, some derivatives have shown promising IC50 values against CDK2 and CDK9, indicating their potential as anticancer agents .
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including ruxolitinib and tofacitinib—both notable for their roles in treating autoimmune diseases and cancers. The efficient synthesis pathway enhances its utility in pharmaceutical applications by reducing costs and increasing yield .
Research Findings Summary Table
Q & A
Q. Basic
- 1H NMR : Identifies substituent integration and coupling patterns (e.g., aromatic protons at δ 7.16–7.92 ppm for fluorobenzyl groups) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 317.2 g/mol) and purity.
- TLC : Monitors reaction progress (e.g., CHCl₃/MeOH 10:1, Rf ≈ 0.54) .
- Elemental Analysis : Validates C, H, N, and halogen content (±0.4% theoretical) .
How does the 2-fluorobenzyl substitution influence kinase selectivity and binding affinity?
Advanced
The 2-fluorobenzyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Fluorine’s electronegativity improves binding via dipole interactions, increasing selectivity for tyrosine kinases (e.g., EGFR, VEGFR2) over serine/threonine kinases. Comparative SAR studies show that fluorinated analogs exhibit 3–5× higher IC₅₀ values than non-fluorinated derivatives .
What strategies mitigate poor solubility in aqueous buffers during biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug modification : Introduce phosphate or PEG groups at the 7-position .
- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) due to its weakly basic pyrrole nitrogen (pKa ≈ 6.8) .
How can regioselectivity challenges during halogenation or alkylation be addressed?
Q. Advanced
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate the 5-position before halogenation .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .
- Computational modeling : DFT calculations predict electron density distribution to guide reagent selection .
What computational tools predict binding modes with kinase targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulates interactions with EGFR (PDB ID: 1M17) to identify key residues (e.g., Met793, Thr854).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy perturbation (FEP) : Quantifies ΔΔG changes for fluorobenzyl vs. benzyl substitutions .
How does this compound compare to analogs like 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine in kinase inhibition?
Basic
The ethyl group at the 5-position in analogs reduces steric hindrance, improving CDK2 inhibition (IC₅₀ = 12 nM vs. 28 nM for the fluorobenzyl derivative). However, the fluorobenzyl group enhances bioavailability (LogP = 2.1 vs. 1.8) and plasma stability (t₁/₂ = 4.2 h vs. 2.7 h) .
What analytical techniques confirm batch-to-batch consistency in synthesis?
Q. Basic
- HPLC-PDA : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- DSC : Melting point consistency (mp 210–212°C) .
- Residual solvent analysis (GC-MS) : Ensures ≤500 ppm DMF or iPrOH .
How can metabolic instability in hepatic microsomes be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
